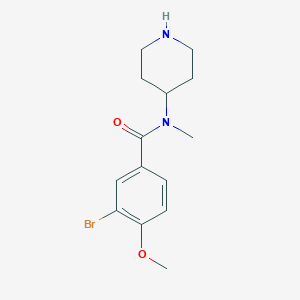![molecular formula C22H19N3O B7559492 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline, also known as MIQ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MIQ belongs to the class of quinoline derivatives and has been found to possess various biological properties that make it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline is not fully understood, but it has been suggested that it may act by inhibiting various signaling pathways that are involved in cancer cell growth and inflammation. 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has been shown to inhibit the activity of various enzymes such as tyrosine kinase and phosphodiesterase, which are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has been found to possess various biochemical and physiological effects. 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has been found to possess antioxidant properties and has been shown to scavenge free radicals, which are known to contribute to the development of various diseases. 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has also been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has several advantages for use in lab experiments. 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. Additionally, 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline is stable and can be easily synthesized, making it a cost-effective compound for lab experiments. However, there are also limitations to the use of 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline in lab experiments. 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has low solubility in water, which can limit its use in certain experiments. Additionally, 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline can be toxic at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for the study of 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline. One potential area of research is the development of 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline and its potential therapeutic applications. 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has been found to possess anti-cancer, neuroprotective, and anti-inflammatory properties, and further studies are needed to determine its potential use in the treatment of these diseases. Finally, studies are needed to determine the safety and toxicity of 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline in humans, which will be important for the development of 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline-based drugs.
合成方法
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Other methods that have been used for the synthesis of 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline include the Friedlander synthesis and the Skraup synthesis.
科学研究应用
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas where 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has been studied include cancer, neurodegenerative diseases, and inflammation. 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-25-15-14-23-22(25)16-26-20-12-7-17(8-13-20)6-10-19-11-9-18-4-2-3-5-21(18)24-19/h2-15H,16H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKBNTVYDSOXQM-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)

![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)
![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
